2-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Overview
Description
2-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 2-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core . This is followed by further functionalization to introduce the nitrobenzamide and carbamothioyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions for these reactions include acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Benzothiazole derivatives have shown antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, benzothiazole derivatives can inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied. For instance, some benzothiazole compounds inhibit the non-receptor tyrosine kinase ITK, which is part of the T-cell receptor signaling cascade .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide include:
2-methyl-1,3-benzothiazole: A simpler benzothiazole derivative with similar core structure.
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide: Another derivative with different functional groups.
2-methyl-1,2-benzothiazol-3-one: A related compound with a different substitution pattern. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-13-6-11-18-20(12-13)32-22(25-18)15-7-9-16(10-8-15)24-23(31)26-21(28)17-4-3-5-19(14(17)2)27(29)30/h3-12H,1-2H3,(H2,24,26,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQKHTYVGIUCJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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